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molecular formula C12H10N2O3 B8674208 Benzoic acid, 4-(1H-imidazol-2-ylcarbonyl)-, methyl ester CAS No. 203664-13-5

Benzoic acid, 4-(1H-imidazol-2-ylcarbonyl)-, methyl ester

Cat. No. B8674208
M. Wt: 230.22 g/mol
InChI Key: ZMBVXMZOHJIGTL-UHFFFAOYSA-N
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Patent
US06518423B1

Procedure details

To a solution of 1.70 g of N,N-dimethyl-2-[[4-(4,4-dimethyl-2-oxazolin-2-yl)phenyl]hydroxymethyl]imidazole-1-sulfonamide in ethanol was added 50 ml of a 2% aqueous solution of potassium hydroxide and the resulting mixture was heated under reflux for 15 hours. After distilling off the solvent under reduced pressure, 50 ml of methanol and 5 ml of conc. sulfuric acid were added to the residue and the resulting mixture was heated under reflux for 10 hours. After distilling off methanol under reduced pressure, the residue was distributed into ethyl acetate and an aqueous solution of sodium bicarbonate. The organic layer was extracted, washed successively with water and a saturated aqueous solution of sodium chloride and dried over anhydrous sodium sulfate. After distilling off the solvent under reduced pressure, the residue was purified by silica gel column chromatography (eluted with dichloromethane/methanol) to thereby give 0.38 g of methyl 4-[(imidazol-2-yl)carbonyl]benzoate and 0.21 g of methyl 4-[(imidazol-2-yl)hydroxymethyl]benzoate each as a colorless oily substance.
Name
N,N-dimethyl-2-[[4-(4,4-dimethyl-2-oxazolin-2-yl)phenyl]hydroxymethyl]imidazole-1-sulfonamide
Quantity
1.7 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CN(C)S([N:6]1[CH:10]=[CH:9][N:8]=[C:7]1[CH:11]([C:13]1[CH:18]=[CH:17][C:16]([C:19]2[O:20][CH2:21]C(C)(C)N=2)=[CH:15][CH:14]=1)[OH:12])(=O)=O.[OH-:27].[K+]>C(O)C>[NH:6]1[CH:10]=[CH:9][N:8]=[C:7]1[C:11]([C:13]1[CH:18]=[CH:17][C:16]([C:19]([O:20][CH3:21])=[O:27])=[CH:15][CH:14]=1)=[O:12].[NH:6]1[CH:10]=[CH:9][N:8]=[C:7]1[CH:11]([OH:12])[C:13]1[CH:18]=[CH:17][C:16]([C:19]([O:20][CH3:21])=[O:27])=[CH:15][CH:14]=1 |f:1.2|

Inputs

Step One
Name
N,N-dimethyl-2-[[4-(4,4-dimethyl-2-oxazolin-2-yl)phenyl]hydroxymethyl]imidazole-1-sulfonamide
Quantity
1.7 g
Type
reactant
Smiles
CN(S(=O)(=O)N1C(=NC=C1)C(O)C1=CC=C(C=C1)C=1OCC(N1)(C)C)C
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 15 hours
Duration
15 h
DISTILLATION
Type
DISTILLATION
Details
After distilling off the solvent under reduced pressure, 50 ml of methanol and 5 ml of conc. sulfuric acid
ADDITION
Type
ADDITION
Details
were added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 10 hours
Duration
10 h
DISTILLATION
Type
DISTILLATION
Details
After distilling off methanol under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted
WASH
Type
WASH
Details
washed successively with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous solution of sodium chloride and dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
After distilling off the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (eluted with dichloromethane/methanol)

Outcomes

Product
Name
Type
product
Smiles
N1C(=NC=C1)C(=O)C1=CC=C(C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.38 g
Name
Type
product
Smiles
N1C(=NC=C1)C(C1=CC=C(C(=O)OC)C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.21 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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